1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine
Description
This compound features a benzoyl group linked to a piperidine ring, which is further connected via a carbonyl group to a second piperidine moiety substituted with a 1,2,4-oxadiazol-5-ylmethyl group. The oxadiazole ring is substituted with a 4-fluorophenyl group, contributing to its electronic and steric profile.
Properties
IUPAC Name |
(1-benzoylpiperidin-4-yl)-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN4O3/c28-23-8-6-20(7-9-23)25-29-24(35-30-25)18-19-10-14-31(15-11-19)27(34)22-12-16-32(17-13-22)26(33)21-4-2-1-3-5-21/h1-9,19,22H,10-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFISJPMFQBVSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)C4CCN(CC4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of O-Acylamidoximes
The most reliable method for constructing the 1,2,4-oxadiazole core involves sequential acylation and cyclization of amidoxime precursors. For the target molecule:
Synthesis of 4-fluorobenzamidoxime :
$$ \text{4-F-C}6\text{H}4\text{CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, NaHCO}3} \text{4-F-C}6\text{H}4\text{C(=NOH)NH}_2 $$
Yield: 92-95% (ethanol reflux, 6 h)O-Acylation with piperidine-4-ylacetic acid :
$$ \text{Amidoxime} + \text{ClCH}2\text{COCl} \xrightarrow{\text{CH}2\text{Cl}_2, 0°C} \text{O-Acyl intermediate} $$
Critical side reaction: Competitive N-acylation minimized using slow addition at low temperaturesBase-mediated cyclization :
$$ \text{O-Acyl intermediate} \xrightarrow{\text{DMSO, K}2\text{CO}3, 25°C} \text{3-(4-Fluorophenyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole} $$
Reaction time: 4-6 h (yield: 78-82%)
Piperidine Functionalization Strategies
N-Benzoylation of Piperidine
The benzoyl group introduction employs Schotten-Baumann conditions:
$$ \text{Piperidine} + \text{Benzoyl chloride} \xrightarrow{\text{NaOH (aq), CH}2\text{Cl}2} \text{1-Benzoylpiperidine} $$
Optimization studies show:
Carboxylic Acid Activation
Conversion to the acylating agent uses oxalyl chloride:
$$ \text{1-Benzoylpiperidine-4-carboxylic acid} \xrightarrow{\text{(COCl)}_2, \text{DMF (cat)}} \text{Acid chloride} $$
Key parameters:
Final Coupling Reaction
Amide Bond Formation
The critical coupling step employs mixed anhydride methodology:
- Activation :
$$ \text{Acid chloride} + \text{Hünig's base} \rightarrow \text{Reactive intermediate} $$
- Nucleophilic attack :
$$ \text{Intermediate} + \text{4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine} \rightarrow \text{Target compound} $$
Optimized conditions :
- Solvent: Anhydrous THF
- Temperature: -15°C to 0°C
- Yield: 68-72% after column chromatography (SiO$$_2$$, EtOAc/hexane)
Alternative Synthetic Routes
One-Pot Oxadiazole Formation
Recent developments enable concurrent amidoxime acylation and cyclization:
$$ \text{Amidoxime} + \text{Piperidine-4-ylacetic acid} \xrightarrow{\text{DMSO, K}2\text{CO}3} \text{Oxadiazole-piperidine} $$
Advantages:
Solid-Phase Synthesis
Immobilized benzoylpiperidine derivatives enable:
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H NMR} $$ (500 MHz, CDCl$$_3$$) :
- δ 8.12 (d, J = 8.5 Hz, 2H, Ar-F)
- δ 4.31 (m, 1H, Piperidine CH)
- δ 3.72 (s, 2H, CH$$_2$$Oxadiazole)
HRMS :
- Calculated: 492.2154 [M+H]$$^+$$
- Observed: 492.2149
Process Optimization Considerations
Green Chemistry Metrics
Industrial Scalability
Key challenges addressed through:
- Continuous flow hydrogenation
- Mechanochemical oxadiazole cyclization
- In-line UV monitoring for reaction control
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and may require the use of catalysts or other additives to improve reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, depending on the nature of the nucleophile or electrophile used.
Scientific Research Applications
1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine has a range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, and its reactivity can be studied to gain insights into reaction mechanisms and pathways.
Biology: The compound can be used as a tool to study biological processes, such as enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Structural Modifications in Piperidine-Linked Heterocycles
Substituent Variations on the Benzoyl Group
1-(4-Ethylbenzoyl)-4-{[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidine ():
1-(2-Chloro-4-Fluorobenzoyl)-4-{[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]methyl}piperidine ():
- Molecular Formula : C₂₂H₂₁ClFN₃O₃
- Molar Mass : 429.87 g/mol
- Key Differences :
- Methoxyphenyl on Oxadiazole : Introduces steric hindrance and hydrogen-bonding capacity compared to the target’s fluorophenyl group .
Heterocycle Replacements
- 1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]carbonyl}piperidine-4-one (): Key Difference: Replacement of oxadiazole with a pyrazole ring.
- 1-{[2-(4-Isopropylphenyl)-5-Methyl-1,3-Oxazol-4-yl]methyl}piperidine-4-Carboxylic Acid (): Key Difference: Oxazole instead of oxadiazole.
Physicochemical Properties
Key Observations :
Biological Activity
1-Benzoyl-4-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)piperidine (CAS Number: 1775506-21-2) is a complex organic compound with potential therapeutic applications. Its structure incorporates piperidine and oxadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 476.5 g/mol. The compound's structure is characterized by the presence of a benzoyl group and a 1,2,4-oxadiazole ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 476.5 g/mol |
| CAS Number | 1775506-21-2 |
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and piperidine derivatives exhibit significant antimicrobial properties. A study evaluated various oxadiazole derivatives for their antimicrobial activity against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting that the oxadiazole moiety enhances antimicrobial efficacy .
Antiviral Activity
The antiviral potential of similar piperidine derivatives has been explored in the context of Ebola virus inhibition. Compounds designed with piperidine scaffolds demonstrated promising results in inhibiting viral entry into host cells. For instance, compounds with structural similarities to our target compound exhibited effective concentrations (EC50) in the low micromolar range, indicating their potential as antiviral agents .
Anti-Tubercular Activity
The search for new anti-tubercular agents has led to the synthesis of various substituted piperidine derivatives. Some compounds showed significant inhibitory concentrations against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM. This suggests that modifications in the piperidine structure could lead to enhanced anti-tubercular properties .
Case Studies
- Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities against various pathogens. The introduction of functional groups like fluorine (as seen in our compound) was noted to improve biological activity significantly.
- Structure-Activity Relationship (SAR) : The SAR analysis revealed that the presence of electron-withdrawing groups (like fluorine) on the phenyl ring increases the potency of these compounds against bacterial and viral strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
